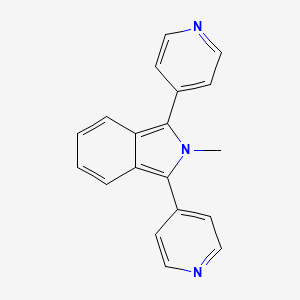2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole
CAS No.: 24113-74-4
Cat. No.: VC3276040
Molecular Formula: C19H15N3
Molecular Weight: 285.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24113-74-4 |
|---|---|
| Molecular Formula | C19H15N3 |
| Molecular Weight | 285.3 g/mol |
| IUPAC Name | 2-methyl-1,3-dipyridin-4-ylisoindole |
| Standard InChI | InChI=1S/C19H15N3/c1-22-18(14-6-10-20-11-7-14)16-4-2-3-5-17(16)19(22)15-8-12-21-13-9-15/h2-13H,1H3 |
| Standard InChI Key | UNPZYNIPQHSSLI-UHFFFAOYSA-N |
| SMILES | CN1C(=C2C=CC=CC2=C1C3=CC=NC=C3)C4=CC=NC=C4 |
| Canonical SMILES | CN1C(=C2C=CC=CC2=C1C3=CC=NC=C3)C4=CC=NC=C4 |
Introduction
2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole is a complex organic compound belonging to the class of isoindoles. Isoindoles are bicyclic compounds characterized by a fused benzene and pyrrole ring. This specific derivative has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in neuropharmacology.
Key Features:
-
Chemical Class: Isoindoles
-
Functional Groups: Pyridine rings, methyl group
-
Potential Applications: Medicinal chemistry, especially in developing anti-Alzheimer agents
Molecular Details:
-
Molecular Formula: Not explicitly stated, but typically for isoindoles, it involves a combination of carbon, hydrogen, and nitrogen atoms.
-
Molecular Weight: Approximately 238.29 g/mol for similar isoindole derivatives.
-
Spectral Characteristics: Exhibits specific Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy patterns that confirm its structure.
Synthesis Methods
The synthesis of 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole typically involves chemical pathways that include phthalic anhydride and pyridine derivatives. Common methods include amidation reactions and dehydrogenation processes. The reaction progress is often monitored using Thin Layer Chromatography (TLC), and the final product is purified via recrystallization techniques.
Synthesis Overview:
-
Starting Materials: Phthalic anhydride and pyridine derivatives.
-
Reaction Types: Amidation and dehydrogenation.
-
Purification: Recrystallization.
Biological Activities and Applications
Isoindole derivatives, including 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole, have shown potential in medicinal chemistry, particularly in neuropharmacology. Some isoindole derivatives have been studied for their ability to inhibit cholinesterase activity, which is relevant in the treatment of Alzheimer’s disease.
Biological Activities:
-
Cholinesterase Inhibition: Relevant for Alzheimer’s disease treatment.
-
Neuropharmacological Applications: Potential therapeutic effects in the nervous system.
Research Findings and Future Directions
Molecular docking studies have been employed to predict the binding affinities and interaction patterns of isoindole derivatives with target proteins. These studies provide insights into their potential therapeutic effects and guide further research in medicinal chemistry.
Future Research Directions:
-
Molecular Docking: To predict binding affinities and interaction patterns.
-
Therapeutic Potential: Further exploration in neuropharmacology and related fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume